2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 3,5-dimethoxybenzoate
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Overview
Description
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3,5-DIMETHOXYBENZOATE is a complex organic compound that features a benzisothiazole moiety linked to a dimethoxybenzoate group
Preparation Methods
The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3,5-DIMETHOXYBENZOATE typically involves multiple steps. The process begins with the preparation of the benzisothiazole core, followed by the introduction of the anilino and dimethoxybenzoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzisothiazole moiety can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3,5-DIMETHOXYBENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to interfere with specific biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3,5-DIMETHOXYBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzisothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of antimicrobial or anticancer applications.
Comparison with Similar Compounds
Similar compounds include other benzisothiazole derivatives and dimethoxybenzoate esters. Compared to these compounds, 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3,5-DIMETHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
Properties
Molecular Formula |
C25H24N2O6S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethyl 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C25H24N2O6S/c1-17-7-6-8-19(13-17)27(24-22-9-4-5-10-23(22)34(29,30)26-24)11-12-33-25(28)18-14-20(31-2)16-21(15-18)32-3/h4-10,13-16H,11-12H2,1-3H3 |
InChI Key |
DDXNETDBPJGLLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCOC(=O)C2=CC(=CC(=C2)OC)OC)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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